N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide
Description
This compound is a benzamide derivative featuring a cyclopropane carboxamide substituent and a fluorine atom at the ortho position of the benzamide core. Its structure combines a phenyl ring substituted with a methyl group and a cyclopropylcarbonylamino moiety, linked to a fluorinated benzamide group. Such modifications are often designed to enhance metabolic stability, target selectivity, or solubility in medicinal chemistry and agrochemical applications .
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-11-6-9-13(10-16(11)21-17(22)12-7-8-12)20-18(23)14-4-2-3-5-15(14)19/h2-6,9-10,12H,7-8H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGYUIQUWPNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bondsThe reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, scalability, and safety. These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group and the fluorobenzamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that affect enzyme function .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Cyclopropane Role : The cyclopropylcarbonyl group may confer rigidity, enhancing selectivity for enzymes with deep hydrophobic pockets (e.g., fungal cytochrome P450 in cyprofuram ).
- Agrochemical vs. Pharma Design: Pesticidal analogs prioritize halogenation (Cl, F) for durability in environmental conditions, while pharmaceutical analogs (e.g., ) incorporate heterocycles (thienopyridine, bipyrimidine) for target specificity.
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by a fluorobenzamide moiety and a cyclopropylcarbonyl group. Its molecular formula is with a molecular weight of approximately 273.31 g/mol. The presence of the fluorine atom is significant for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.
Research indicates that compounds similar to this compound often interact with various biological pathways, including:
- Inhibition of Enzymes : It is hypothesized that the compound may inhibit key enzymes involved in tumor growth and proliferation, similar to other benzamide derivatives that have shown effectiveness against dihydrofolate reductase (DHFR) by reducing NADP and NADPH levels .
- Kinase Inhibition : A related study demonstrated that benzamide derivatives can act as RET kinase inhibitors, which are crucial in cancer therapy. This suggests a potential role for this compound in targeting similar pathways .
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Activity : In vitro assays have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzamide derivatives have demonstrated moderate to high potency in inhibiting cell proliferation driven by RET wildtype and mutations .
- Cell Proliferation Assays : Cell viability tests indicated that the compound can effectively reduce the viability of cancer cells, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Benzamide Riboside : A study on benzamide riboside revealed its ability to lower DHFR activity through metabolic pathways, leading to reduced tumor growth in animal models . This mechanism could provide insights into the potential effects of this compound.
- RET Kinase Inhibitors : Another case study focused on 4-chloro-benzamides showed promising results in inhibiting RET kinase activity, reinforcing the idea that modifications in the benzamide structure can lead to enhanced biological activity against specific targets .
Data Table
The following table summarizes key findings from studies on related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
